(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone
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Overview
Description
(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is a heterocyclic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone typically involves the annulation of a triazole ring to a pyridine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds under reflux conditions in the presence of acetic acid, leading to the formation of the desired triazolopyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit CDK2/cyclin A2.
Pharmaceuticals: It is explored for its antimicrobial, antifungal, and antitubercular properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal and antitubercular properties.
Uniqueness
(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone stands out due to its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3-methylphenyl)-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H13N3OS/c1-10-5-3-7-12(9-10)14(19)18-15(20)16-13-8-4-6-11(2)17(13)18/h3-9H,1-2H3 |
InChI Key |
DNKDKDOQLQOTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C(=CC=C3)C |
Origin of Product |
United States |
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